Cas no 13314-85-7 (2-Methyl-1H-indol-5-ol)

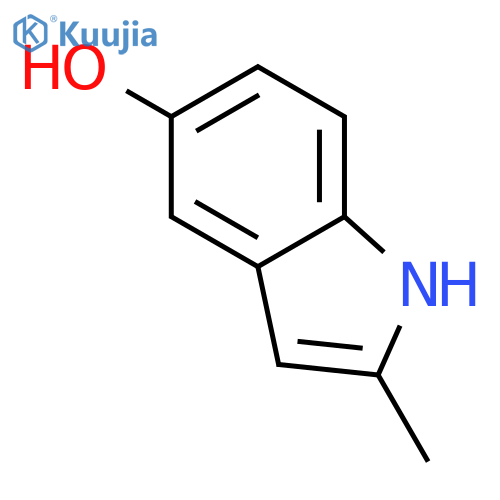

2-Methyl-1H-indol-5-ol structure

商品名:2-Methyl-1H-indol-5-ol

2-Methyl-1H-indol-5-ol 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-1H-indol-5-ol

- 5-Hydroxy-2-methylindole

- 2-Methyl-5-Indanone

- 5-Hydroxy-2-methylindol

- 1H-Indol-5-ol,2-Methyl-

- 5-Hydroxy-2-Methyl-1H-indole

- 5-Hydroxy-2-Methyl indole

- 1H-Indol-5-ol, 2-methyl-

- 2-methyl-5-hydroxyindole

- 2-methyl-5-indolol

- PubChem8551

- 5-hydroxy-2methylindole

- 5-hydroxyl-2-methyl-indole

- 2-methyl-1H-indole-5-ol

- MDWJZBVEVLTXDE-UHFFFAOYSA-N

- KUC106614N

- AM722

- TR

- Z1198147837

- MFCD00022714

- AC-22337

- KSC-09-215C

- A806569

- H-6710

- 13314-85-7

- AKOS006273482

- DTXSID10157978

- NS00024269

- F2167-2591

- SY066236

- AC-8790

- AS-58117

- EINECS 236-345-0

- CS-W017747

- EN300-134029

- SB14897

- SCHEMBL12348

- FT-0612974

- DTXCID9080469

- DB-001316

-

- MDL: MFCD00022714

- インチ: 1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3

- InChIKey: MDWJZBVEVLTXDE-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C2=C(C=1[H])C([H])=C(C([H])([H])[H])N2[H]

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 15

- 疎水性パラメータ計算基準値(XlogP): 1.7

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 36

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.262

- ゆうかいてん: 130-132℃

- ふってん: 344.8°C at 760 mmHg

- フラッシュポイント: 162.4±22.3 °C

- 屈折率: 1.703

- PSA: 36.02000

- LogP: 2.18190

- かんど: Light Sensitive

- ようかいせい: 未確定

2-Methyl-1H-indol-5-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 3265 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S27; S28

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD7773)

- リスク用語:R34

2-Methyl-1H-indol-5-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methyl-1H-indol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A505321-1g |

2-Methyl-1H-indol-5-ol |

13314-85-7 | 97% | 1g |

$15.0 | 2025-02-26 | |

| Enamine | EN300-134029-0.1g |

2-methyl-1H-indol-5-ol |

13314-85-7 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| abcr | AB353598-1 g |

5-Hydroxy-2-methylindole, 98%; . |

13314-85-7 | 98% | 1g |

€133.40 | 2023-05-19 | |

| eNovation Chemicals LLC | D543453-10g |

5-Hydroxy-2-methylindole |

13314-85-7 | 97% | 10g |

$460 | 2024-06-05 | |

| eNovation Chemicals LLC | D381607-1g |

5-HYDROXY-2-METHYLINDOLE |

13314-85-7 | 97% | 1g |

$100 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020027-250mg |

2-Methyl-1H-indol-5-ol |

13314-85-7 | 98% | 250mg |

¥55.00 | 2024-08-09 | |

| abcr | AB353598-25 g |

5-Hydroxy-2-methylindole, 98%; . |

13314-85-7 | 98% | 25g |

€1399.20 | 2023-05-19 | |

| TRC | M321593-100mg |

2-Methyl-1H-indol-5-ol |

13314-85-7 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Enamine | EN300-134029-10.0g |

2-methyl-1H-indol-5-ol |

13314-85-7 | 95.0% | 10.0g |

$164.0 | 2025-03-21 | |

| Enamine | EN300-134029-25.0g |

2-methyl-1H-indol-5-ol |

13314-85-7 | 95.0% | 25.0g |

$407.0 | 2025-03-21 |

2-Methyl-1H-indol-5-ol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13314-85-7)5-羟基-2-甲基吲哚

注文番号:LE2475132

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:41

価格 ($):discuss personally

2-Methyl-1H-indol-5-ol 関連文献

-

1. The chemistry of bacteria. Part III. An indolylphrrylmethene from violaceinR. J. S. Beer,B. E. Jennings,Alexander Robertson J. Chem. Soc. 1954 2679

-

Emma L. Harry,Anthony W. T. Bristow,Ian D. Wilson,Colin S. Creaser Analyst 2011 136 1728

13314-85-7 (2-Methyl-1H-indol-5-ol) 関連製品

- 35320-67-3(4-Hydroxy-2-methylindole)

- 1076-74-0(5-methoxy-2-methyl-1H-indole)

- 613-21-8(2-Methylquinolin-6-ol)

- 165112-03-8(2-Methylquinolin-7-ol)

- 54584-22-4(2-Methyl-1H-indol-6-ol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13314-85-7)5-Hydroxy-2-methylindole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:13314-85-7)2-Methyl-1H-indol-5-ol

清らかである:99%

はかる:25g

価格 ($):249.0